Methyl 3-(aminomethyl)benzoate Hydrochloride

Catalog No.
S719307
CAS No.
17841-68-8
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(aminomethyl)benzoate Hydrochloride

CAS Number

17841-68-8

Product Name

Methyl 3-(aminomethyl)benzoate Hydrochloride

IUPAC Name

methyl 3-(aminomethyl)benzoate;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H

InChI Key

UOWRPTFJISFGPI-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC(=C1)CN.Cl

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C[NH3+].[Cl-]

MAMB HCl is a salt formed by the reaction of methyl 3-(aminomethyl)benzoate (MAMB) with hydrochloric acid (HCl). It is a white crystalline solid [].

The origin of MAMB HCl is likely from synthetic chemistry. There is no current information available regarding its natural occurrence.

Scientific research interest in MAMB HCl stems from its functional groups, which include an ester moiety, an amine group, and an aromatic ring. These functional groups can potentially participate in various chemical reactions and interactions with other molecules, making it a candidate for further exploration in medicinal chemistry and materials science [].


Molecular Structure Analysis

The key features of MAMB HCl's structure include (refer to [] for a structural diagram):

  • Aromatic ring: A benzene ring with a methyl ester group attached at the 3rd position. This aromatic ring provides stability and potential for pi-pi interactions.
  • Ester moiety: A carbonyl group (C=O) bonded to a methoxy group (OCH3) and the aromatic ring. This group can participate in hydrolysis reactions and may be a site for biodegradation.
  • Amine group: A primary amine (CH2NH2) attached to the aromatic ring at the 3rd position. This group can participate in various reactions like acylation and alkylation, making it a reactive site.
  • Hydrochloride salt: The presence of a chloride ion (Cl-) balances the positive charge on the protonated amine group.

A notable aspect of the structure is the combination of the electron-withdrawing ester group and the electron-donating amine group on the same aromatic ring. This creates a polarity within the molecule, which can influence its interactions with other molecules.


Chemical Reactions Analysis

  • Hydrolysis: The ester bond can be cleaved under acidic or basic conditions, breaking down MAMB HCl into its corresponding acid (3-aminomethylbenzoic acid) and methanol.
  • Alkylation or acylation: The amine group can react with alkylating or acylating agents to form new derivatives.
  • Salt formation: MAMB HCl can potentially react with other bases to form different salts.

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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